molecular formula C8H8BrNO4 B1366823 1-Bromo-2,5-dimethoxy-4-nitrobenzene CAS No. 98545-68-7

1-Bromo-2,5-dimethoxy-4-nitrobenzene

Cat. No.: B1366823
CAS No.: 98545-68-7
M. Wt: 262.06 g/mol
InChI Key: BXOPAVIIEJMHQJ-UHFFFAOYSA-N
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Description

1-Bromo-2,5-dimethoxy-4-nitrobenzene is an organic compound with the molecular formula C8H8BrNO4. It is a yellow crystalline solid that is commonly used in various scientific research applications. The compound is characterized by the presence of bromine, methoxy, and nitro functional groups attached to a benzene ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2,5-dimethoxy-4-nitrobenzene can be synthesized through the nitration of 1-bromo-2,5-dimethoxybenzene. The reaction involves the addition of nitric acid to a solution of 1-bromo-2,5-dimethoxybenzene in acetic acid. The mixture is stirred at room temperature for 30 minutes and then quenched with water to obtain the desired product .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2,5-dimethoxy-4-nitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium borohydride or catalytic hydrogenation.

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted benzene derivatives.

    Reduction: 1-Bromo-2,5-dimethoxy-4-aminobenzene.

    Oxidation: 1-Bromo-2,5-dimethoxy-4-formylbenzene or 1-Bromo-2,5-dimethoxy-4-carboxybenzene.

Mechanism of Action

The mechanism of action of 1-Bromo-2,5-dimethoxy-4-nitrobenzene involves its interaction with various molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the bromine atom is replaced by other electrophiles. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological systems .

Comparison with Similar Compounds

1-Bromo-2,5-dimethoxy-4-nitrobenzene can be compared with other similar compounds, such as:

These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct properties and wide range of applications.

Properties

IUPAC Name

1-bromo-2,5-dimethoxy-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO4/c1-13-7-4-6(10(11)12)8(14-2)3-5(7)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXOPAVIIEJMHQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1[N+](=O)[O-])OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70452259
Record name 1-Bromo-2,5-dimethoxy-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70452259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98545-68-7
Record name 1-Bromo-2,5-dimethoxy-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70452259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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